Zuclomiphene-D4 citrate
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Overview
Description
Zuclomiphene-D4 citrate: is a deuterium-labeled derivative of zuclomiphene citrate. Zuclomiphene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. It is one of the two stereoisomers of clomiphene, with the other being enclomiphene. Zuclomiphene is the (Z)-stereoisomer, while enclomiphene is the (E)-stereoisomer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zuclomiphene-D4 citrate involves the deuteration of zuclomiphene citrateThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product with high deuterium incorporation and purity .
Chemical Reactions Analysis
Types of Reactions: Zuclomiphene-D4 citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Chemistry: Zuclomiphene-D4 citrate is used as a reference standard in analytical chemistry for the quantification of clomiphene and its metabolites in biological samples. It is also used in studies involving the metabolism and pharmacokinetics of clomiphene .
Biology: In biological research, this compound is used to study the effects of selective estrogen receptor modulators on various biological processes, including hormone regulation and reproductive health .
Medicine: this compound is used in medical research to investigate its potential therapeutic applications, particularly in the treatment of infertility and hormonal disorders. It is also used to study the effects of deuterium incorporation on drug efficacy and metabolism .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It serves as a valuable tool for understanding the pharmacokinetics and pharmacodynamics of clomiphene derivatives .
Mechanism of Action
Zuclomiphene-D4 citrate exerts its effects by binding to estrogen receptors and modulating their activity. It acts as an estrogen receptor agonist or antagonist depending on the target tissue. In the hypothalamus, it inhibits the negative feedback of estrogen on gonadotropin release, leading to increased secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This stimulates ovulation and increases the chances of pregnancy .
Comparison with Similar Compounds
Enclomiphene: The (E)-stereoisomer of clomiphene, which acts as an antiestrogen.
Clomiphene: A mixture of zuclomiphene and enclomiphene, used as an ovulatory stimulant.
Uniqueness: Zuclomiphene-D4 citrate is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to altered metabolic pathways and improved stability, making it a valuable tool in scientific research .
Biological Activity
Zuclomiphene-D4 citrate, a derivative of clomiphene citrate, is an important compound in the field of reproductive endocrinology. It primarily functions as an estrogen receptor modulator and has been studied for its biological activity, particularly in the context of male hypogonadism and female infertility. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies, data tables, and detailed research findings.
Overview of this compound
Zuclomiphene is one of the two isomers of clomiphene citrate, the other being enclomiphene. While enclomiphene acts as an estrogen receptor antagonist, zuclomiphene functions as an estrogen receptor agonist. This difference in activity leads to distinct pharmacological effects and side effects associated with each isomer. Zuclomiphene has been noted for its longer half-life compared to clomiphene citrate, which can result in prolonged estrogenic effects .
Estrogen Receptor Modulation
Zuclomiphene's primary mechanism involves binding to estrogen receptors, which can lead to various biological responses:
- Agonistic Effects : As an agonist, zuclomiphene can stimulate estrogenic pathways, potentially leading to side effects such as gynecomastia in males or ovarian hyperstimulation in females .
- Impact on Gonadotropins : Studies have shown that zuclomiphene can influence gonadotropin levels, which are critical for regulating testosterone production in males and follicular development in females .
Efficacy in Male Hypogonadism
A significant body of research has focused on the effects of clomiphene citrate (and its isomers) on male hypogonadism:
- Testosterone Levels : A study involving men undergoing long-term clomiphene therapy reported increases in total testosterone levels from a median of 205 ng/dL to 488 ng/dL after treatment. The study also highlighted that zuclomiphene was the predominant isomer present in serum during therapy .
Parameter | Baseline (ng/dL) | Post-Treatment (ng/dL) |
---|---|---|
Total Testosterone | 205 | 488 |
Estradiol | 17 | 34 |
Luteinizing Hormone (LH) | 4 | 6.1 |
- Semen Quality : In another clinical trial, enclomiphene was shown to maintain semen quality while increasing testosterone levels, contrasting with testosterone gel treatments that negatively impacted spermatogenesis .
Adverse Effects and Toxicity
Research has indicated potential adverse effects associated with high concentrations of clomiphene and its isomers:
- Embryotoxicity : A study on mouse embryos demonstrated that exposure to zuclomiphene adversely affected fertilization rates and embryo development in a dose-dependent manner. This raises concerns about its use in reproductive therapies .
Case Study: Long-Term Clomiphene Therapy
In a cohort study involving 15 men treated with clomiphene citrate for secondary hypogonadism:
- Demographics : Median age was 36 years with a BMI of 32 kg/m².
- Results : Significant increases were observed in testosterone and estradiol levels post-treatment. The study concluded that long-term therapy significantly altered the concentrations of enclomiphene and zuclomiphene, with zuclomiphene being more prevalent .
Properties
Molecular Formula |
C32H36ClNO8 |
---|---|
Molecular Weight |
602.1 g/mol |
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-1,1,2,2-tetradeuterio-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i19D2,20D2; |
InChI Key |
PYTMYKVIJXPNBD-VPBGPPQFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3)N(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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